molecular formula C21H18N4O4S B2681167 6-(3-Methoxyphenyl)-2-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)pyrimidin-4-OL CAS No. 1226429-00-0

6-(3-Methoxyphenyl)-2-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)pyrimidin-4-OL

Cat. No.: B2681167
CAS No.: 1226429-00-0
M. Wt: 422.46
InChI Key: FTHGNQPUAHZYCV-UHFFFAOYSA-N
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Description

6-(3-Methoxyphenyl)-2-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)pyrimidin-4-OL is a useful research compound. Its molecular formula is C21H18N4O4S and its molecular weight is 422.46. The purity is usually 95%.
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Biological Activity

The compound 6-(3-Methoxyphenyl)-2-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)pyrimidin-4-OL is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on various pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C17H16N4O3S\text{C}_{17}\text{H}_{16}\text{N}_4\text{O}_3\text{S}

Molecular Weight: 338.38 g/mol
LogP: 3.5 (indicating moderate lipophilicity)
Hydrogen Bond Donors: 0
Hydrogen Bond Acceptors: 6
Rotatable Bonds: 4

Biological Activity Overview

The biological activity of this compound is primarily attributed to its structural components, including the pyrimidine and oxadiazole moieties. These groups are known for their diverse pharmacological properties.

Antimicrobial Activity

Research indicates that derivatives of pyrimidine and oxadiazole exhibit significant antimicrobial properties. The compound has shown effectiveness against various pathogenic bacteria and fungi. For example, studies have demonstrated that modifications in the methoxy groups enhance antibacterial efficacy against strains such as E. coli and S. aureus .

Anticancer Properties

The compound's anticancer potential has been evaluated through various in vitro studies. It has been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCC (hepatocellular carcinoma). The mechanism involves the activation of oxidative stress pathways leading to cell cycle arrest at the G2/M phase .

Study 1: Anticancer Efficacy

In a study assessing the effects of similar compounds on cancer cell lines, it was found that those with oxadiazole and pyrimidine scaffolds demonstrated significant antiproliferative activity. The compound was noted for its ability to inhibit the growth of MDA-MB-231 breast cancer cells with an IC50 value indicating potent activity .

CompoundCell LineIC50 (µM)Mechanism of Action
6-(3-Methoxyphenyl)-...MCF-7 (Breast)15Induction of apoptosis
6-(3-Methoxyphenyl)-...HCC12G2/M phase arrest via oxidative stress

Study 2: Antimicrobial Testing

Another study focused on the antimicrobial properties of related compounds showed that those containing the methoxy group had enhanced activity against human pathogenic bacteria. The compound was effective against Staphylococcus aureus and Candida albicans, suggesting a broad-spectrum antimicrobial potential .

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Candida albicans32 µg/mL

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has shown significant inhibition of tissue-nonspecific alkaline phosphatase (h-TNAP), which is linked to its antiproliferative effects.
  • Oxidative Stress Induction : It induces oxidative stress in cancer cells, leading to apoptosis.
  • Cell Cycle Regulation : The compound effectively halts the cell cycle progression, particularly at the G2/M checkpoint.

Properties

IUPAC Name

4-(3-methoxyphenyl)-2-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O4S/c1-27-14-7-5-6-13(10-14)16-11-18(26)23-21(22-16)30-12-19-24-20(25-29-19)15-8-3-4-9-17(15)28-2/h3-11H,12H2,1-2H3,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTHGNQPUAHZYCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=O)NC(=N2)SCC3=NC(=NO3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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